

Vanadium(V) Oxytriisopropoxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vanadium(V) oxytriisopropoxide

Cat. No.: B011127

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CAS Number: 5588-84-1

Synonyms: Triisopropoxyvanadium(V) oxide, VTIP, Vanadium(V) tris(isopropoxide) oxide, Oxotri(isopropoxo)vanadium, $\text{VO}(\text{Oi-Pr})_3$ [\[1\]](#)[\[2\]](#)

This technical guide provides an in-depth overview of the core properties, experimental applications, and safety considerations for **Vanadium(V) oxytriisopropoxide**. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

Vanadium(V) oxytriisopropoxide is a versatile organovanadium compound widely utilized as a precursor in various chemical syntheses. It exists as a colorless to yellow-green or gold liquid at room temperature.[\[1\]](#) The key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₉ H ₂₁ O ₄ V	[1]
Molecular Weight	244.20 g/mol	[2]
Appearance	Colorless to yellow-green or gold liquid	[1]
Density	1.035 g/mL at 25 °C	
Boiling Point	80-82 °C at 2 mmHg	
Melting Point	-11 °C	
Refractive Index	n ₂₀ /D 1.479	
Solubility	Miscible with toluene, hexane, and isopropanol.	
Flash Point	45 °C (113 °F) - closed cup	
⁵¹ V NMR Chemical Shift	-629 ppm (relative to VOCl ₃)	[3]

Safety and Handling

Vanadium(V) oxytriisopropoxide is a flammable liquid and is sensitive to air and moisture.[1] It should be handled in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon). Proper personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Experimental Protocols

Vanadium(V) oxytriisopropoxide is a key precursor for the synthesis of various vanadium oxide materials and a catalyst in organic reactions.

Synthesis of V₂O₅ Thin Films via Sol-Gel Method

This protocol describes the preparation of vanadium pentoxide (V₂O₅) thin films on an Al6061 alloy substrate using a sol-gel and spin-coating technique.^[4]

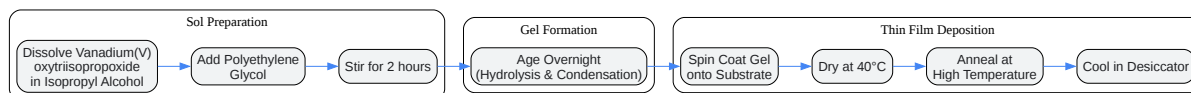
Materials:

- **Vanadium(V) oxytriisopropoxide** (VO(OC₃H₇)₃)
- Isopropyl alcohol
- Polyethylene glycol (PEG)
- Al6061 alloy substrate

Procedure:

- Dissolve 0.362 g of **Vanadium(V) oxytriisopropoxide** in isopropyl alcohol.
- Slowly add 0.05 g of polyethylene glycol to the solution while stirring.
- Continue stirring the solution for 2 hours to form the sol.
- Allow the sol to age overnight to undergo hydrolysis and condensation, forming a gel.
- Clean the Al6061 substrate ultrasonically.
- Deposit the gel onto the cleaned substrate using a spin coater at a speed of 3000 RPM for 20 minutes at room temperature.
- Dry the coated substrate in a furnace at 40°C to remove residual solvents.
- Anneal the film in a muffle furnace at desired temperatures (e.g., 200°C, 400°C, or 500°C) for 90 minutes.

- Cool the samples in a desiccator.



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Caption: Workflow for V_2O_5 thin film synthesis via the sol-gel method.

Hydrothermal Synthesis of Vanadium Oxide Nanostructures

This protocol outlines a general procedure for synthesizing various vanadium oxide nanostructures using **Vanadium(V) oxytriisopropoxide** as a precursor. The final morphology (e.g., nanotubes, nanourchins) can be controlled by adjusting reaction parameters and the templating agent.^[5]

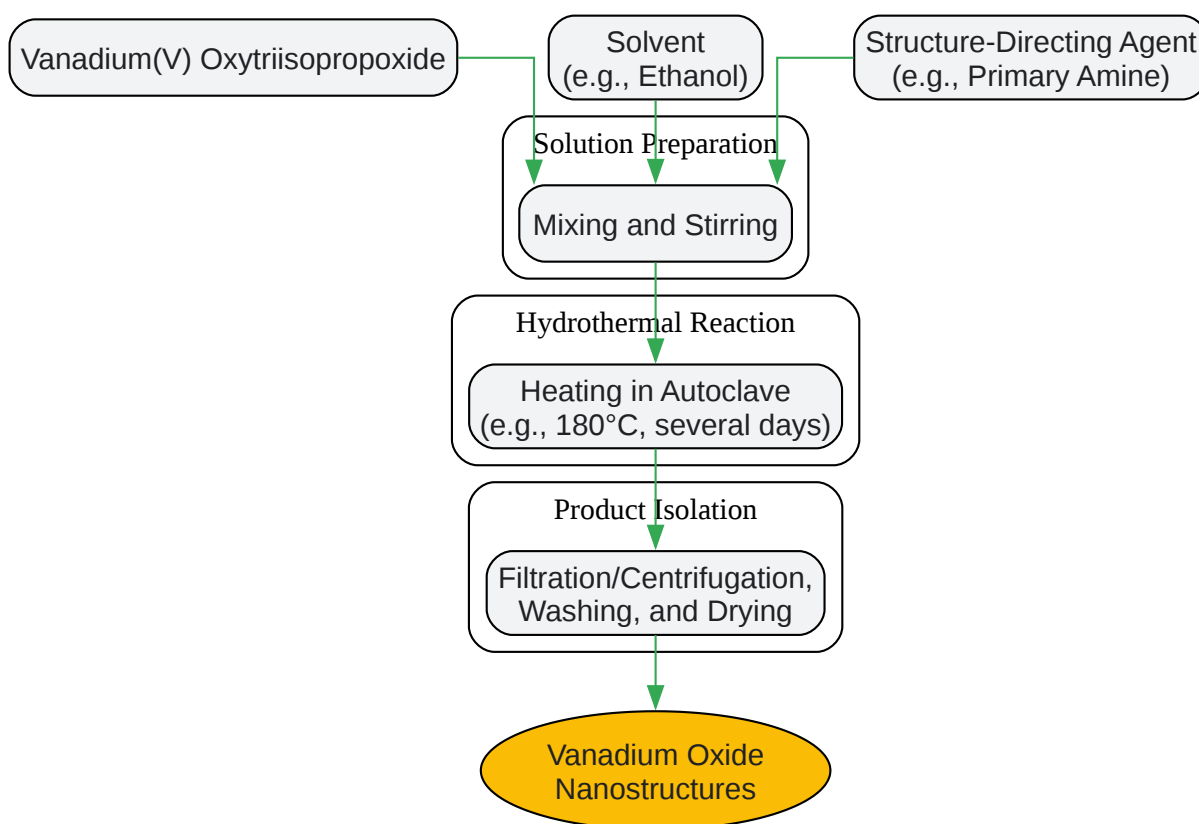
Materials:

- **Vanadium(V) oxytriisopropoxide**
- Solvent (e.g., ethanol, water)
- Structure-directing agent (e.g., long-chain primary amines like 1-octadecylamine)

Procedure:

- Prepare a solution of **Vanadium(V) oxytriisopropoxide** in the chosen solvent.
- Add the structure-directing agent to the solution. The molar ratio of the precursor to the amine is a critical parameter.
- Stir the mixture to ensure homogeneity.

- Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
- Heat the autoclave to the desired temperature (e.g., 180°C) and maintain it for a specific duration (e.g., several days).
- After the hydrothermal treatment, allow the autoclave to cool down to room temperature.
- Collect the product by filtration or centrifugation, wash it with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and templates, and dry it under vacuum.



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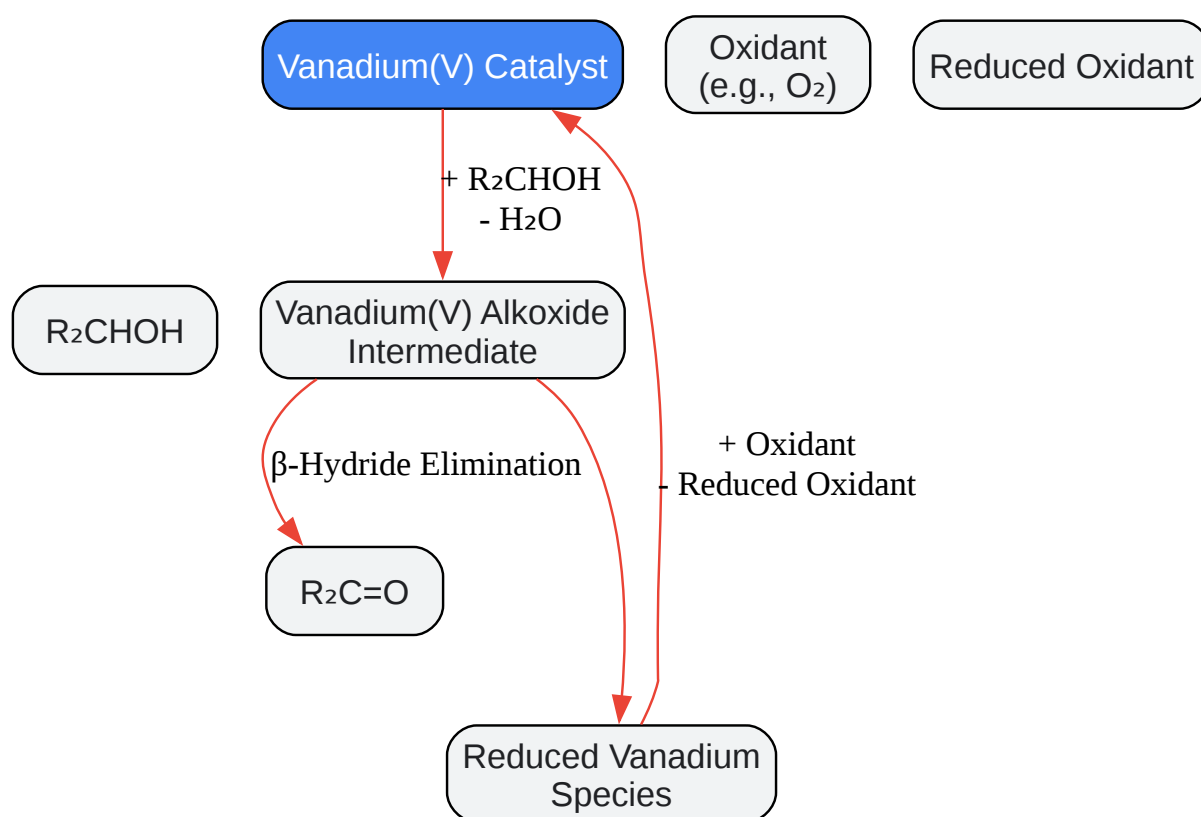
Caption: General workflow for the hydrothermal synthesis of vanadium oxide nanostructures.

Applications in Catalysis

Vanadium(V) oxytriisopropoxide and its derivatives are effective catalysts for various organic transformations, most notably oxidation reactions.

Catalytic Oxidation of Alcohols

Vanadium complexes, often generated in situ from precursors like **Vanadium(V) oxytriisopropoxide**, can catalyze the aerobic oxidation of alcohols to aldehydes and ketones. [6] The general catalytic cycle involves the formation of a vanadium(V) alkoxide intermediate, followed by a hydrogen transfer step to yield the oxidized product and a reduced vanadium species, which is then re-oxidized by an oxidant (e.g., O_2 or a peroxide).



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Caption: Generalized catalytic cycle for the oxidation of alcohols.

Spectroscopic Data

^{51}V Nuclear Magnetic Resonance (NMR) Spectroscopy

^{51}V NMR is a powerful technique for characterizing vanadium-containing compounds.[3]

Vanadium(V) oxytriisopropoxide exhibits a chemical shift at approximately -629 ppm relative to the standard VOCl_3 . [3] This significant upfield shift is characteristic of vanadate esters.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Vanadium(V) oxytriisopropoxide** is expected to show characteristic bands for the $\text{V}=\text{O}$ and $\text{V}-\text{O}-\text{C}$ bonds. While a detailed spectrum of the neat compound is not readily available in the cited literature, the analysis of its hydrolysis products, such as V_2O_5 , reveals strong vibrational bands. The $\text{V}=\text{O}$ stretching vibration in vanadium oxides typically appears around 1020 cm^{-1} . The $\text{V}-\text{O}-\text{V}$ stretching modes are observed in the $800\text{--}500\text{ cm}^{-1}$ region.

This guide provides a foundational understanding of **Vanadium(V) oxytriisopropoxide** for its application in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

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- To cite this document: BenchChem. [Vanadium(V) Oxytriisopropoxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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